2-(methylthio)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide
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Description
2-(methylthio)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide is a chemical compound that has gained significant interest in scientific research. This compound is a derivative of benzamide and has been synthesized using various methods. The compound has been found to have potential applications in scientific research, particularly in the field of medicine.
Scientific Research Applications
Synthesis of Antibacterial and Antifungal Agents
Compounds with oxazolidinone and thiazolidinone frameworks have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, Patel and Dhameliya (2010) reported the synthesis of N-(5-benzylidene-4-oxo-2-phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamides and their pyrazole derivatives, demonstrating promising antibacterial properties, indicating their potential as antimicrobial agents (Patel & Dhameliya, 2010).
Antiviral Activity
Spirothiazolidinone derivatives have been synthesized and evaluated for their antiviral activities, with some compounds exhibiting strong activity against influenza A/H3N2 virus and human coronavirus 229E. This highlights the versatility of the spirothiazolidinone scaffold for developing new classes of antiviral molecules (Apaydın, Loy, Stevaert, & Naesens, 2020).
Anti-inflammatory Agents
Novel thiazolidinone derivatives have been synthesized and evaluated for their anti-inflammatory activity using both in vitro and in vivo models. These studies indicate that thiazolidinones hold potential as anti-inflammatory agents, with certain compounds showing promising activity and low ulcerogenic toxicity (Nikalje, Hirani, & Nawle, 2015).
Aldose Reductase Inhibitors
Iminothiazolidin-4-one acetate derivatives have been synthesized and evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. Some derivatives showed high inhibitory potency, suggesting their potential as novel drugs for treating diabetic complications (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).
properties
IUPAC Name |
2-methylsulfanyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-24-16-10-6-5-9-15(16)17(21)19-11-14-12-20(18(22)23-14)13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDLNKCPTSAWAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2CN(C(=O)O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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